molecular formula C11H13BrFN B1526428 1-(2-Bromo-4-fluorobenzyl)pyrrolidine CAS No. 1247703-04-3

1-(2-Bromo-4-fluorobenzyl)pyrrolidine

Cat. No.: B1526428
CAS No.: 1247703-04-3
M. Wt: 258.13 g/mol
InChI Key: URVLPLVDVTXGLX-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorobenzyl)pyrrolidine is a chemical compound characterized by a bromine atom and a fluorine atom on a benzene ring, which is attached to a pyrrolidine ring via a methylene bridge. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-fluorobenzyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorobenzyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrrolidines.

Scientific Research Applications

1-(2-Bromo-4-fluorobenzyl)pyrrolidine finds applications in various fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It has potential therapeutic applications, including the design of new drugs and pharmaceuticals.

  • Industry: It is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-fluorobenzyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary, but often include binding to active sites or altering signaling cascades.

Comparison with Similar Compounds

1-(2-Bromo-4-fluorobenzyl)pyrrolidine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include 1-(2-chloro-4-fluorobenzyl)pyrrolidine and 1-(2-bromo-4-methylbenzyl)pyrrolidine. These compounds differ in the substituents on the benzene ring, which can affect their reactivity and biological activity.

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Properties

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-11-7-10(13)4-3-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVLPLVDVTXGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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